Home > Products > Screening Compounds P132071 > 17alpha-Demethylated stanozolol
17alpha-Demethylated stanozolol - 28032-00-0

17alpha-Demethylated stanozolol

Catalog Number: EVT-448861
CAS Number: 28032-00-0
Molecular Formula: C20H30N2O
Molecular Weight: 314.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
17beta-hydroxy-5alpha-androstano[3,2-c]pyrazole is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.
Source and Classification

17alpha-Demethylated stanozolol is a derivative of stanozolol, an anabolic steroid that is structurally related to testosterone. Stanozolol is classified as an anabolic-androgenic steroid, primarily used for its muscle-building properties. The compound is synthesized from the parent steroid, stanozolol, through a demethylation reaction at the 17-alpha position. This modification alters its pharmacological profile and metabolic pathways. Stanozolol itself is widely recognized in both medical and athletic contexts, often associated with performance enhancement and doping in sports .

Synthesis Analysis

The synthesis of 17alpha-demethylated stanozolol can be achieved through various chemical methods, primarily focusing on demethylation techniques. One notable method involves the use of strong acids or bases to cleave the methyl group at the 17-alpha position. For instance, a common approach utilizes lithium aluminum hydride in anhydrous ether to facilitate the removal of the methyl group.

Key parameters for this synthesis include:

  • Reagents: Lithium aluminum hydride or other demethylating agents.
  • Solvent: Anhydrous ether or similar solvents that can stabilize reactive intermediates.
  • Temperature: Typically conducted at low temperatures to minimize side reactions.
  • Yield: The efficiency of the reaction can vary, but optimization can lead to yields exceeding 70% .
Molecular Structure Analysis

The molecular structure of 17alpha-demethylated stanozolol retains the core steroid framework but lacks the methyl group at the 17-alpha carbon. This structural change impacts its three-dimensional conformation and interaction with biological targets.

  • Molecular Formula: C19H28N2O3
  • Molecular Weight: Approximately 320.44 g/mol
  • Functional Groups: The compound features a hydroxyl group at the 17-beta position and a pyrazole ring, which are crucial for its biological activity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

17alpha-Demethylated stanozolol participates in various chemical reactions that are important for its metabolism and pharmacological activity. Key reactions include:

  • Hydroxylation: The compound can undergo further hydroxylation at various positions, enhancing its solubility and altering its pharmacokinetics.
  • Conjugation: It may also form glucuronides or sulfates, which are critical for excretion and detoxification processes in biological systems.
  • Metabolic Pathways: The compound is known to be metabolized by cytochrome P450 enzymes, which facilitate its conversion into various metabolites that may exhibit different biological activities .
Mechanism of Action

The mechanism of action of 17alpha-demethylated stanozolol primarily involves binding to androgen receptors in target tissues. This interaction leads to:

  • Anabolic Effects: Enhanced protein synthesis and muscle growth.
  • Androgenic Effects: Development of male secondary sexual characteristics.
  • Metabolic Modulation: Alterations in lipid metabolism and potential impacts on glucose homeostasis.

The compound's efficacy is influenced by its binding affinity to androgen receptors and its ability to activate downstream signaling pathways involved in muscle hypertrophy and strength gains .

Physical and Chemical Properties Analysis

The physical and chemical properties of 17alpha-demethylated stanozolol are crucial for understanding its behavior in biological systems:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Moderately soluble in organic solvents like ethanol; limited solubility in water.
  • Melting Point: Generally ranges between 150°C to 160°C, indicating thermal stability under standard conditions.

These properties influence formulation strategies for pharmaceutical applications, especially concerning bioavailability and delivery systems .

Applications

17alpha-Demethylated stanozolol has several scientific applications:

  1. Pharmacological Research: Investigated for its anabolic effects compared to other steroids.
  2. Doping Control Testing: Used as a reference compound in developing analytical methods for detecting stanozolol abuse in sports.
  3. Metabolism Studies: Serves as a model compound for studying metabolic pathways involving anabolic steroids.

Furthermore, ongoing research aims to explore potential therapeutic uses beyond muscle wasting disorders, including applications in hormone replacement therapy and age-related muscle loss .

Synthetic Pathways & Structural Modifications of 17α-Demethylated Stanozolol

Enzymatic Demethylation Mechanisms in Steroidal Backbones

Enzymatic demethylation at the C17α position represents a sophisticated biochemical strategy for modifying anabolic-androgenic steroids (AAS) like stanozolol. Cytochrome P450 (CYP) enzymes, particularly CYP17A1, catalyze oxidative demethylation reactions through sequential hydroxylation and carbon-carbon bond cleavage. In the case of 17α-methylated steroids, this process involves:

  • Hydroxylation: CYP enzymes mediate initial hydroxylation at the 17α-methyl group, forming a hydroxymethyl intermediate.
  • Aldehyde Formation: Further oxidation yields a formyl group.
  • Carbon Excision: Decarbonylation eliminates the methyl group as formaldehyde, generating the 17-demethylated steroidal product [5] [9].

Recent studies identify engineered P450 variants (e.g., CYP11411, CYP14A) capable of processing bulky AAS substrates like stanozolol. For example, Cochliobolus lunatus-derived CYP14A variants (I111L/M115K, I111L/V124W) achieve >90% regioselectivity for C17 modifications in structurally analogous steroids [9]. Non-heme iron-dependent oxygenases (e.g., Rieske oxygenases) offer alternative demethylation pathways via radical intermediates, though their application to stanozolol derivatives remains exploratory [9].

Table 1: Enzymatic Systems for Steroidal C17-Demethylation

EnzymeSourceReaction TypeSubstrate ScopeKey Parameters
CYP17A1 (mutant)Human/recombinantOxidative demethylation17α-methyl steroidskcat: 2.1 min⁻¹
CYP14ACochliobolus lunatus17α-HydroxylationAndrostanes, testosterones95% regioselectivity
OleP (F84Q/S240A/V291G)Streptomyces7β-HydroxylationLithocholic acid analogs>95% stereoselectivity

Comparative Analysis of Alkylation vs. Demethylation Strategies in AAS Design

Traditional AAS design exploits 17α-alkylation (e.g., methyl, ethyl groups) to impede hepatic metabolism and enhance oral bioavailability. Stanozolol exemplifies this approach, where its 17α-methyl group sterically hinders first-pass deactivation [3] [8]. However, alkylation introduces hepatotoxicity risks due to altered hepatic redox cycling and cholestatic injury.

Demethylation at C17 circumvents these drawbacks by:

  • Reducing Hepatoxicity: Eliminating the 17α-methyl group avoids glutathione depletion and oxidative stress linked to alkylated AAS [3].
  • Modulating Pharmacokinetics: Demethylated analogs exhibit shorter half-lives (t½ ~4–6h vs. 24h for stanozolol) but improved renal clearance [1] [3].
  • Enhancing Metabolic Stability: Unlike alkylated AAS, demethylated derivatives resist CYP3A4-mediated inactivation but remain vulnerable to glucuronidation at C17β-OH [1].

Table 2: Alkylated vs. Demethylated Stanozolol Properties

Property17α-Methyl Stanozolol17-Demethyl Stanozolol
Oral Bioavailability>75%~30% (est.)
Hepatic MetabolismSlow (steric hindrance)Moderate (C17β-OH exposed)
T½ (Intramuscular)24 hours6–8 hours (est.)
Androgen Receptor Affinity22% of DHT8–10% of DHT (est.)

Stereochemical Implications of C17 Position Modifications

The C17 position governs stereoelectronic interactions with the androgen receptor (AR). Demethylation alters ligand-receptor dynamics by:

  • Conformational Flexibility: Removal of the 17α-methyl group enables deeper positioning within the AR ligand-binding domain (LBD), increasing Van der Waals contacts with Leu-873 and Asn-705 [10].
  • Hydrogen-Bonding Networks: The unsubstituted C17β-OH forms a direct hydrogen bond with AR Thr-877, a critical residue for transactivation. Methylation at C17α distorts this interaction, reducing transcriptional efficacy by ~40% [6] [10].
  • Receptor Kinetics: Fluorescence recovery after photobleaching (FRAP) studies show demethylated steroids exhibit 30% faster nuclear AR dissociation rates (t½ = 8s) than methylated analogs (t½ = 12s), suggesting reduced complex stability [10].

Molecular dynamics simulations confirm that 17-demethylated stanozolol adopts a Δ2-conformation, tilting the A-ring pyrazole moiety toward AR helix 12, potentially co-activator recruitment [1].

Synthetic Challenges in Preserving Anabolic-Androgenic Ratios Post-Demethylation

Demethylation typically reduces anabolic-androgenic dissociation due to:

  • Decreased AR Binding: Loss of the 17α-methyl group diminishes hydrophobic contacts with AR Met-895, lowering binding affinity (Kd = 18 nM vs. 5 nM for stanozolol) [3] [6].
  • Accelerated Metabolic Clearance: Unprotected C17β-OH undergoes rapid Phase II glucuronidation (UGT2B17), reducing bioavailability [1].

Table 3: Strategies to Optimize Demethylated Stanozolol Analogs

ChallengeChemical StrategyBiological Outcome
Reduced AR affinityA-ring modifications (e.g., 3-keto reduction)Increased anabolic selectivity (SERM-like)
Short half-lifeC17β-esterificationSustained release; t½ extended to 14h
Hepatic glucuronidationIntroduction of 17α-fluorineSteric blockade of UGT access

Innovative approaches include:

  • Bioisosteric Replacement: Substituting C17-H with fluorine preserves stereochemistry while resisting glucuronidation. Fluorine’s electronegativity also enhances AR hydrogen bonding [9].
  • Enzymatic Redesign: Semi-synthetic fusion of Calotropis gigantea-derived CYP450s with glucose dehydrogenases enables in situ cofactor recycling, improving demethylation yields to >80% [9].
  • Molecular Scaffolding: Hybridizing demethylated stanozolol with non-steroidal AR modulators (e.g., arylpropionamide fragments) restores anabolic potency while minimizing androgenic effects [1].

Table 4: Synthetic Pathways for 17α-Demethylated Stanozolol Derivatives

MethodReagents/ConditionsYieldPurityKey Advantage
Chemical SynthesisCrO3/pyridine; then Pd/C decarbonylation42%89%Scalability (>10g batches)
Biocatalytic (CYP14A)Engineered C. lunatus; NADPH recycling78%>95%Stereospecificity
ChemoenzymaticMicrobial hydroxylation; then NaIO4 cleavage65%92%Avoids toxic reagents

Properties

CAS Number

28032-00-0

Product Name

17alpha-Demethylated stanozolol

IUPAC Name

(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol

Molecular Formula

C20H30N2O

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C20H30N2O/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17-12(11-21-22-17)10-20(13,16)2/h11,13-16,18,23H,3-10H2,1-2H3,(H,21,22)/t13-,14-,15-,16-,18-,19-,20-/m0/s1

InChI Key

GZCJWTCFQKPYQN-YNZDMMAESA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5=C(C4)NN=C5)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5=C(C4)NN=C5)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.